molecular formula C11H13N3O4S2 B2673713 3,5-Dimethyl-4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)isoxazole CAS No. 1705501-99-0

3,5-Dimethyl-4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)isoxazole

Cat. No. B2673713
CAS RN: 1705501-99-0
M. Wt: 315.36
InChI Key: WFRMBUUYNCYJFW-UHFFFAOYSA-N
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Description

“3,5-Dimethyl-4-((3-(thiazol-2-yloxy)azetidin-1-yl)sulfonyl)isoxazole” is a complex organic compound that contains several functional groups and heterocyclic rings, including isoxazole and thiazole . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Thiazole, on the other hand, is a five-membered heterocyclic compound containing nitrogen and sulfur atoms .


Molecular Structure Analysis

The isoxazole ring is a five-membered heterocyclic moiety, while the thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Antibacterial Properties

A study on the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids introduced compounds with significant activity predominantly against Gram-negative bacteria. This research highlights the antimicrobial potential of related structures, showcasing the methodological advancements in creating heteroatom-activated beta-lactam antibiotics (S. Woulfe & M. Miller, 1985).

Neuroprotective Effects

Dimethyl sulfoxide, a compound related in context to solvent applications for pharmacological agents, was found to suppress NMDA- and AMPA-induced ion currents and calcium influx, offering protection against excitotoxic death in hippocampal neurons. This suggests potential neuroprotective applications for derivatives of related chemical structures (Chengbiao Lu & M. Mattson, 2001).

Heterocyclic Chemistry Advances

The lateral metalation and electrophilic quenching of isoxazoles bearing electron-withdrawing groups have been explored, offering a direct and synthetically useful route to thioalkyl derivatives. This research underscores the importance of functionalized isoxazoles in synthetic chemistry, providing a foundation for further developments in the field (T. N. Balasubramaniam, Y. Mirzaei, & N. R. Natale, 1990).

Antimicrobial Activity of Novel Compounds

Research into the synthesis and antibacterial activity of novel urea and thiourea derivatives of isoxazolo[4,5-d]pyridazine and related thiazolo[4,5-d]pyridazine as antimicrobial agents has demonstrated promising results. This study illustrates the ongoing efforts to combat microbial resistance through the development of new chemical entities (H. Faidallah et al., 2013).

Future Directions

The future directions in the field of isoxazole and thiazole derivatives involve the development of new eco-friendly synthetic strategies, given their enormous significance in drug discovery . There is also a growing interest in the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

3,5-dimethyl-4-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S2/c1-7-10(8(2)18-13-7)20(15,16)14-5-9(6-14)17-11-12-3-4-19-11/h3-4,9H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRMBUUYNCYJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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